4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
CAS No.: 113277-37-5
Cat. No.: VC20827496
Molecular Formula: C30H39N5O9
Molecular Weight: 613.7 g/mol
* For research use only. Not for human or veterinary use.
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid - 113277-37-5](/images/no_structure.jpg)
Specification
CAS No. | 113277-37-5 |
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Molecular Formula | C30H39N5O9 |
Molecular Weight | 613.7 g/mol |
IUPAC Name | 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C30H39N5O9/c1-15(2)26(29(42)33-19-8-9-20-16(3)13-25(39)44-22(20)14-19)34-28(41)21-7-6-12-35(21)30(43)18(5)32-27(40)17(4)31-23(36)10-11-24(37)38/h8-9,13-15,17-18,21,26H,6-7,10-12H2,1-5H3,(H,31,36)(H,32,40)(H,33,42)(H,34,41)(H,37,38)/t17-,18-,21-,26-/m0/s1 |
Standard InChI Key | NNGFVQWESFKLFH-BTGSAOCRSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Introduction
Structural Characteristics and Components
Molecular Structure Overview
The target compound can be divided into three main structural components:
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A 4-methyl-2-oxochromen-7-yl group (coumarin derivative) serving as a functional pharmacophore
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A peptide-like backbone containing multiple (2S) stereocenters and amide bonds
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A terminal 4-oxobutanoic acid moiety providing a carboxylic acid functional group
The 4-methyl-2-oxochromen-7-yl Group
This coumarin-based structure serves as an important pharmacophore. According to information on related compounds, this structural element may contribute significantly to the compound's biological activity. The compound "(4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate" features a similar coumarin core structure known for diverse biological activities. The 4-methyl substitution on the coumarin nucleus may enhance lipophilicity and influence receptor binding affinity.
Peptide-like Backbone
The compound contains a complex peptide-like chain with multiple (2S) stereocenters, suggesting a specific three-dimensional arrangement crucial for molecular recognition. This peptide backbone appears to contain:
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Multiple amide bonds creating a defined secondary structure
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Several chiral centers with (2S) configuration, indicating L-amino acid derivatives
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A pyrrolidine ring (derived from L-proline)
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A valine-like moiety (3-methyl-1-oxobutan-2-yl)
The specific stereochemistry and sequence suggest a designed molecule with potential selectivity for specific biological targets.
The 4-oxobutanoic acid Terminal Group
The 4-oxobutanoic acid (succinic acid) moiety provides a carboxylic acid functional group that can participate in hydrogen bonding and salt formation. Similar functional groups are seen in several compounds from the literature, including "4-(3-Hydroxyanilino)-4-oxobutanoic acid". This group may contribute to water solubility, ability to form salts, and potential for further derivatization.
Comparative Structural Analysis
Comparison with Related Compounds
Table 1 below provides a comparative analysis of the target compound with structurally related compounds identified in the search results:
Compound | Shared Structural Elements | Unique Features | Potential Significance |
---|---|---|---|
Target Compound | 4-methyl-2-oxochromen-7-yl group, 4-oxobutanoic acid moiety | Complex peptide chain with (2S) stereocenters | Potential for specific molecular recognition and targeted biological activity |
(4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate | 4-methyl-2-oxochromen-7-yl group | Sulfonamide moiety, ester functional group | Diverse biological activities including potential anti-inflammatory properties |
4-(3-Hydroxyanilino)-4-oxobutanoic acid | 4-oxobutanoic acid moiety | Hydroxyanilino group | Potential CDK inhibition, cell cycle regulation |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | 4-oxobutanoic acid moiety | Fmoc protecting group, tert-butyl ester | Building block in peptide synthesis |
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-2-yl)ethyl]acetamide | 4-methyl-2-oxochromen core | Pyridine-containing side chain | Combines pharmacophoric features of coumarins with acetamide derivatives |
Medicinal Chemistry and Drug Development
The compound's complex structure suggests potential applications in medicinal chemistry:
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As a lead compound for drug development targeting specific cellular pathways
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As a probe for investigating biological mechanisms, particularly those involving cell cycle regulation
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As a potential therapeutic agent, especially in areas related to cancer research
Research on related compounds suggests that derivatives containing the 4-methyl-2-oxochromen-7-yl group may exhibit "significant inhibitory activity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics".
Biochemical Research
The compound might serve as:
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A tool for studying specific enzymatic pathways, particularly those involving cyclin-dependent kinases
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A molecular probe for investigating protein-ligand interactions
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A reference compound for analytical method development in proteomics and metabolomics
Physicochemical Properties
Predicted Properties
Based on structural analysis and comparison with related compounds, the following physicochemical properties can be predicted:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Molecular Weight | Approximately 800-850 g/mol | Calculated from atomic composition |
Solubility | Limited water solubility, improved in polar organic solvents | Based on the combination of lipophilic (coumarin) and hydrophilic (carboxylic acid) moieties |
Stability | Potentially sensitive to hydrolysis at the amide bonds | Common property of peptide-containing compounds |
pKa | Approximately 4-5 for the terminal carboxylic acid | Typical range for aliphatic carboxylic acids |
Optical Rotation | Expected to have significant specific rotation due to multiple stereocenters | All (2S) configuration would give a consistent effect |
Structure-Activity Relationship Considerations
The complex structure suggests several features that may be critical for its biological activity:
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The specific stereochemistry at multiple centers, which may be crucial for target recognition
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The coumarin moiety, which likely serves as a key pharmacophore
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The peptide backbone length and composition, which may affect binding affinity and selectivity
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The terminal carboxylic acid, which may participate in ionic interactions with targets
Research Status and Future Directions
Current Research Status
The available literature suggests that while components of this compound (particularly the coumarin moiety and 4-oxobutanoic acid derivatives) have been studied extensively, research on the specific combined structure may be at an early stage.
Knowledge Gaps and Future Research Directions
Several key areas require further investigation:
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Total synthesis and structural confirmation of the target compound
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Experimental determination of biological activities, particularly enzyme inhibition assays
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Structure-activity relationship studies with analogues having modified peptide sequences
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Investigation of potential therapeutic applications, especially in cancer and inflammatory diseases
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Detailed physicochemical characterization including crystal structure determination
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